2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine 2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17492845
InChI: InChI=1S/C8H8ClFN2/c9-8-6(10)3-5-4-11-2-1-7(5)12-8/h3,11H,1-2,4H2
SMILES:
Molecular Formula: C8H8ClFN2
Molecular Weight: 186.61 g/mol

2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine

CAS No.:

Cat. No.: VC17492845

Molecular Formula: C8H8ClFN2

Molecular Weight: 186.61 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine -

Specification

Molecular Formula C8H8ClFN2
Molecular Weight 186.61 g/mol
IUPAC Name 2-chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine
Standard InChI InChI=1S/C8H8ClFN2/c9-8-6(10)3-5-4-11-2-1-7(5)12-8/h3,11H,1-2,4H2
Standard InChI Key CCBOIKKKPTZDBS-UHFFFAOYSA-N
Canonical SMILES C1CNCC2=CC(=C(N=C21)Cl)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine possesses the molecular formula C₈H₈ClFN₂ and a molecular weight of 186.61 g/mol. The structure comprises a bicyclic framework with nitrogen atoms at positions 1 and 6, chlorine at position 2, and fluorine at position 3 (Figure 1). The saturated 5,6,7,8-tetrahydro moiety reduces ring strain compared to fully aromatic naphthyridines, enhancing stability while retaining reactivity at halogenated positions.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₈ClFN₂
Molecular Weight186.61 g/mol
Halogen SubstituentsCl (position 2), F (position 3)
Ring System5,6,7,8-Tetrahydro-1,6-naphthyridine

Electronic and Steric Effects

The chlorine and fluorine atoms introduce distinct electronic perturbations:

  • Chlorine: Acts as a strong electron-withdrawing group via inductive effects, polarizing the C2 position for nucleophilic aromatic substitution (SNAr).

  • Fluorine: Combines electronegativity with small atomic radius, enabling hydrogen-bonding interactions without significant steric hindrance. These properties collectively enhance binding affinity in biological targets while improving metabolic stability.

Synthesis and Manufacturing

Conventional Cyclization Approaches

Early synthetic routes relied on cyclization strategies using 2-chloro-3-aminopyridine precursors. Key steps include:

  • Ring Formation: Acid-catalyzed cyclization of diamino intermediates under reflux (e.g., HCl/EtOH, 80°C, 12 h), achieving yields of 65–70%.

  • Halogenation: Sequential treatment with POCl₃ (for chlorination) and Selectfluor® (for fluorination) in acetonitrile, requiring precise stoichiometry to avoid over-halogenation.

Asymmetric Synthesis Breakthrough

A landmark advancement involves the enantioselective synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, as demonstrated in the production of TAK-828F, a RORγt inverse agonist . This method features three innovative steps:

Table 2: Key Steps in Asymmetric Synthesis

StepConditionsOutcome
Heck-Type VinylationEthylene gas, Pd catalyst, 90°C, 24 h2-Vinyl-3-acylpyridine intermediate
Dihydronaphthyridine FormationNH₃/MeOH, 60°C, 6 hOne-pot cyclization/amination
Enantioselective HydrogenationRu-catalyzed transfer hydrogenation, 40°C98% ee, >99% purity

Reactivity and Functionalization

Nucleophilic Aromatic Substitution (SNAr)

The C2 chlorine undergoes SNAr with diverse nucleophiles:

  • Amines: Primary amines (e.g., methylamine) react at 100°C in DMF, replacing chlorine with aminomethyl groups (yield: 85–90%).

  • Thiols: Benzenethiol derivatives substitute chlorine under basic conditions (K₂CO₃, DMSO, 120°C), forming C–S bonds with 75% efficiency.

Hydrogenation and Ring Modification

Catalytic hydrogenation (H₂, Pd/C, 50 psi) selectively reduces the 1,6-naphthyridine’s unsaturated bonds while preserving halogen substituents. This enables access to partially saturated derivatives for structure-activity relationship (SAR) studies .

Pharmaceutical Applications

RORγt Inverse Agonism

The tetrahydronaphthyridine core is critical in TAK-828F, which inhibits RORγt—a nuclear receptor implicated in autoimmune diseases. Molecular docking studies reveal:

  • Halogen Interactions: The C3 fluorine forms a 2.9 Å hydrogen bond with Arg367, while chlorine at C2 stabilizes hydrophobic interactions with Leu324 .

  • Enantioselectivity: The (R)-configured compound exhibits 50-fold higher potency than the (S)-enantiomer (IC₅₀: 12 nM vs. 600 nM) .

Kinase Inhibition

Derivatives bearing 2-chloro-3-fluoro substitutions demonstrate nanomolar activity against kinases such as JAK3 and EGFR. For example:

  • JAK3 Inhibition: A 4-morpholinyl derivative shows IC₅₀ = 8.2 nM, attributed to chlorine’s halogen bonding with Glu903.

Biological Activity and Mechanistic Insights

Lipophilicity and Membrane Permeability

LogP measurements (2.1 ± 0.3) indicate moderate lipophilicity, facilitating blood-brain barrier penetration. Fluorine’s polar hydrophobicity enhances oral bioavailability (F = 78% in rat models).

Metabolic Stability

In vitro microsomal studies (human liver microsomes, 1 h incubation) show 92% parent compound remaining, compared to 65% for non-fluorinated analogs. Fluorine’s resistance to oxidative metabolism underpins this stability.

Industrial-Scale Production Challenges

Purification Optimization

Traditional column chromatography is replaced with:

  • Crystallization: Ethanol/water (7:3) at −20°C yields 95% pure product with <0.5% residual solvents .

  • Continuous Flow Processing: Microreactors (20 mL volume) enable SNAr reactions at 200°C with residence times <5 min, minimizing decomposition .

Environmental Considerations

The asymmetric synthesis reduces E-factor (kg waste/kg product) to 18, compared to 45 for earlier routes, primarily by eliminating silica gel waste .

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